molecular formula C20H21BrN2O2 B3573313 N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)acetamide

N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)acetamide

Cat. No.: B3573313
M. Wt: 401.3 g/mol
InChI Key: VOUDHOFXLKBPIY-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides. This compound features a benzoyl group, a bromophenyl group, and a piperidinyl acetamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Benzoyl Bromophenyl Intermediate: The starting material, 2-bromo-4-nitrobenzene, undergoes a Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 2-benzoyl-4-bromonitrobenzene.

    Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as iron powder in acidic conditions, yielding 2-benzoyl-4-bromoaniline.

    Acylation with Piperidinyl Acetyl Chloride: The final step involves the acylation of the amine with piperidinyl acetyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the benzoyl group to a hydroxyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or a transition metal catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoylphenyl)-2-(piperidin-1-yl)acetamide: Lacks the bromine atom, which might affect its reactivity and biological activity.

    N-(2-benzoyl-4-chlorophenyl)-2-(piperidin-1-yl)acetamide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.

    N-(2-benzoyl-4-methylphenyl)-2-(piperidin-1-yl)acetamide: Features a methyl group, which could influence its steric and electronic characteristics.

Uniqueness

N-(2-benzoyl-4-bromophenyl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the bromine atom, which can significantly impact its chemical reactivity and potential biological activities. The bromine atom can participate in halogen bonding, influencing the compound’s interactions with biological targets.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c21-16-9-10-18(22-19(24)14-23-11-5-2-6-12-23)17(13-16)20(25)15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUDHOFXLKBPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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